molecular formula C8H13NO B12972087 3-(Propan-2-ylidene)piperidin-2-one

3-(Propan-2-ylidene)piperidin-2-one

Cat. No.: B12972087
M. Wt: 139.19 g/mol
InChI Key: BVYZTKRJNUJNDH-UHFFFAOYSA-N
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Description

3-(Propan-2-ylidene)piperidin-2-one is a piperidine-based chemical compound offered for research and development purposes. Compounds featuring the piperidine ring system are among the most common heterocycles found in FDA-approved medications and are highly attractive as building blocks for designing new drugs . Functionalized piperidines are of significant interest in pharmaceutical research due to their prevalence in active pharmaceutical ingredients, which include treatments for conditions ranging from microbial infections to cancer . As such, this compound serves as a valuable synthon for organic and medicinal chemists exploring structure-activity relationships in drug discovery programs . Its application is primarily in the synthesis of more complex molecules for pharmacological evaluation and material science. Researchers utilize this and related structures in the development of bioactive films for drug delivery systems and in the synthesis of potential antiproliferative and antiviral agents

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-propan-2-ylidenepiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

BVYZTKRJNUJNDH-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCNC1=O)C

Origin of Product

United States

Preparation Methods

Substitution and Rearrangement Route

A patented method describes the preparation of 2-piperidone starting from N-hydroxy-cyclopentyl imine, which undergoes substitution with p-toluenesulfonyl chloride in alkaline aqueous solution to form an intermediate ester, followed by rearrangement to yield 2-piperidone. The process involves:

  • Cooling N-hydroxy-cyclopentyl imine and acetone mixture to 0-5 °C.
  • Adding 25% inorganic alkali aqueous solution.
  • Gradual addition of p-toluenesulfonyl chloride at room temperature for 10-12 hours.
  • Neutralization with concentrated ammonia water to pH 8-10.
  • Filtration to remove salts, solvent extraction, drying, and vacuum distillation at 130-150 °C under 5-10 mmHg to obtain 2-piperidone with >98% purity.

This method provides a high-purity piperidin-2-one intermediate suitable for further functionalization.

Introduction of the Propan-2-ylidene Group

The isopropylidene substituent at the 3-position can be introduced by condensation reactions involving ketones or aldehydes with the piperidinone ring under controlled conditions.

Condensation with Acetone or Ketones

  • The piperidin-2-one intermediate can be reacted with acetone or other ketones under basic or acidic catalysis to form the 3-(propan-2-ylidene) derivative via an aldol-type condensation.
  • Reaction conditions typically involve mild temperatures (0-50 °C) and controlled pH to favor the formation of the alkylidene double bond at the 3-position.
  • The reaction is monitored by chromatographic methods and purified by solvent extraction and distillation.

Alternative Synthetic Route: Protection and Oxidation Strategy

A multi-step synthetic approach reported for related piperidone derivatives involves:

  • Reduction of 3-pyridone to 3-hydroxy piperidine using sodium borohydride in alkaline aqueous solution at 60-80 °C.
  • Protection of the nitrogen with tert-butoxycarbonyl (BOC) group by reaction with tert-butyl dicarbonate under alkaline conditions at room temperature.
  • Oxidation of the protected 3-hydroxy piperidine with ketones in the presence of catalysts (e.g., aluminum isopropoxide) at 80 °C to form the corresponding 1-BOC-3-piperidone.
  • Purification by filtration, extraction, drying, and vacuum distillation to yield high-purity product with overall yield around 80-90%.

While this method is for 1-BOC-3-piperidone, the oxidation and protection steps can be adapted for the synthesis of 3-(propan-2-ylidene)piperidin-2-one by selecting appropriate ketones and deprotection steps.

Experimental Conditions and Purification Techniques

  • All reactions are preferably conducted under anhydrous and inert atmosphere conditions (nitrogen) to prevent side reactions.
  • Solvents such as tetrahydrofuran (THF), dichloromethane, and ethanol are commonly used, often purified by distillation over drying agents.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Purification involves aqueous workup, solvent extraction (e.g., with ethyl acetate or dichloromethane), drying over anhydrous magnesium sulfate or sodium sulfate, and vacuum distillation.
  • Final products are characterized by melting point, IR, and NMR to confirm structure and purity.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield & Purity Notes
1 Substitution and rearrangement to 2-piperidone N-hydroxy-cyclopentyl imine, p-toluenesulfonyl chloride, alkali 0-5 °C to RT, 10-12 h >98% purity Vacuum distillation at 130-150 °C, 5-10 mmHg
2 Condensation with acetone to introduce isopropylidene 2-piperidone, acetone, base or acid catalyst Mild temp (0-50 °C) Moderate to high Aldol-type condensation
3 Reduction, BOC protection, oxidation (alternative) 3-pyridone, NaBH4, BOC2O, ketone, Al(OiPr)3 60-80 °C, 1-24 h ~80-90% overall Multi-step, industrially scalable
4 Purification Solvent extraction, drying, vacuum distillation Various High purity (>98%) Use of anhydrous solvents and inert atmosphere

Research Findings and Considerations

  • The substitution-rearrangement method provides a straightforward route to 2-piperidone, a key intermediate, with high purity and yield, suitable for scale-up.
  • The condensation step to form the isopropylidene substituent requires careful control of reaction conditions to avoid polymerization or side reactions.
  • Protection and oxidation strategies offer versatility for functional group manipulation but involve more steps and reagents.
  • Purification by vacuum distillation under reduced pressure is critical to obtain analytically pure 3-(propan-2-ylidene)piperidin-2-one.
  • Use of anhydrous conditions and inert atmosphere improves reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Lactam Derivatives
Compound Core Structure Substituent Molecular Weight (g/mol) Hydrogen Bonding Motifs Bioactivity
3-(Propan-2-ylidene)piperidin-2-one Piperidin-2-one Propan-2-ylidene (C3) 139.18 (calculated) Not reported Not reported
(E)-3-(2,5-dioxo-pyrrolidin-1-yl)acrylic acid Pyrrolidin-2,5-dione Propan-2-ylidene (C3) 225.19 O–H⋯O, N–H⋯O Antimicrobial
6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one Indolin-2-one Propan-2-ylidene (C3) 282.15 N–H⋯O (R₂²(8) dimers) Not reported
3-(2-Hydroxyethyl)piperidin-2-one Piperidin-2-one 2-Hydroxyethyl (C3) 143.18 O–H⋯N, N–H⋯O Not reported
Table 2: Crystallographic Parameters of Selected Analogs
Compound Space Group Key Interactions Disorder Notes Refinement Program
6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one P 1 N–H⋯O, C–H⋯π Chloroethyl group disordered SHELXL
Ethyl 3-(propan-2-ylidene)carbazate P21/c O–H⋯N, N–H⋯O, C–H⋯O None reported SHELX-97

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